(2E,6Z)-Dodeca-2,6-dienyl acetate
Description
Contextualization within Insect Semiochemicals and Pheromones
(2E,6Z)-Dodeca-2,6-dienyl acetate (B1210297) is a classic example of a Type I lepidopteran sex pheromone, which are typically C10-C18 unsaturated acetates, alcohols, or aldehydes. researchgate.net These molecules are characterized by their high specificity, often with subtle differences in isomeric composition or blend ratios defining the communication channels between different species. researchgate.net This specificity is crucial in preventing interspecific mating, thus maintaining reproductive isolation.
The biological activity of (2E,6Z)-Dodeca-2,6-dienyl acetate and related compounds is intrinsically linked to their precise chemical structure, including the geometry of the double bonds (E or Z) and their position along the carbon chain. ontosight.ai This specificity is detected by specialized olfactory receptor neurons in the antennae of male moths, triggering a behavioral cascade that can lead to upwind flight and mating attempts. The use of synthetic versions of these pheromones has become a cornerstone of integrated pest management (IPM) strategies for various agricultural and forestry pests, primarily through mating disruption and population monitoring. cabidigitallibrary.orgresearchgate.net
Historical Perspectives on Dodecadienyl Acetate Research
The journey to understanding dodecadienyl acetates as pheromones is a significant chapter in the history of chemical ecology. Following the groundbreaking identification of the first insect pheromone, bombykol, from the silkworm moth (Bombyx mori) in 1959, the subsequent decades saw a surge in research aimed at identifying the chemical signals of other insect species. researchgate.net
The 1970s were a particularly fruitful period for the identification of dodecadienyl acetate pheromones in tortricid moths, a family that includes many significant agricultural pests. Research on the summer fruit tortrix, Adoxophyes orana, led to the identification of (Z)-9- and (Z)-11-tetradecenyl acetate as its main pheromone components in the early 1970s. cabidigitallibrary.org Later studies in the 1980s further refined the understanding of the A. orana pheromone blend, highlighting the importance of specific ratios of these components. cabidigitallibrary.org
Similarly, the sex pheromone of the European grapevine moth, Lobesia botrana, was identified in the 1970s as (E,Z)-7,9-dodecadienyl acetate. nih.gov This discovery was a significant step forward in developing control strategies for this major vineyard pest. Subsequent research has continued to unravel the complexities of pheromone biosynthesis and perception in these and other insects, with studies on the biosynthesis of (E,Z)-7,9-dodecadienyl acetate in L. botrana revealing the intricate enzymatic pathways involved. nih.gov The synthesis of various isomers of dodecadienyl acetates and their evaluation in field trials throughout the 1980s led to the development of effective lures for a number of tortricid moth species. nih.gov
Detailed Research Findings
The efficacy of this compound and its isomers as semiochemicals is highly dependent on the target insect species. The following tables summarize key research findings related to the pheromone composition, electrophysiological responses, and field trapping results for several important moth species.
Table 1: Pheromone Composition of Selected Tortricid Moths
| Species | Compound Name | Blend Ratio | Reference(s) |
| Adoxophyes orana (Summer Fruit Tortrix) | (Z)-9-Tetradecenyl acetate | ~90% | cabidigitallibrary.org |
| (Z)-11-Tetradecenyl acetate | ~10% | cabidigitallibrary.org | |
| Archips podanus (Fruit Tree Tortrix) | (Z)-11-Tetradecenyl acetate | Major | mdpi.compherobase.com |
| (E)-11-Tetradecenyl acetate | Minor | mdpi.compherobase.com | |
| Pandemis heparana (Apple Brown Tortrix) | (Z)-11-Tetradecenyl acetate | 90-95% | pherobase.com |
| (Z)-9-Tetradecenyl acetate | 5-10% | pherobase.com | |
| Bonagota cranaodes (Apple Leafroller) | (E,Z)-3,5-Dodecadienyl acetate | 100 | nih.gov |
| (Z)-5-Dodecenyl acetate | 5 | nih.gov | |
| (E,Z)-3,5-Tetradecadienyl acetate | 5 | nih.gov | |
| (Z)-9-Hexadecenyl acetate | 100 | nih.gov |
Table 2: Electroantennogram (EAG) Responses to Dodecadienyl Acetate Isomers
| Insect Species | Compound | Relative Antennal Response | Reference(s) |
| Cydia toreuta (Eastern Pine Seedworm) | (E,Z)-8,10-Dodecadienyl acetate | +++ | nih.gov |
| (E,E)-8,10-Dodecadienyl acetate | +++ | nih.gov | |
| (Z,Z)-8,10-Dodecadienyl acetate | + | nih.gov | |
| (Z,E)-8,10-Dodecadienyl acetate | + | nih.gov | |
| Bonagota cranaodes | (E,Z)-3,5-Dodecadienyl acetate | High | nih.gov |
| (Z,Z)-3,5-Dodecadienyl acetate | Moderate | nih.gov | |
| (E,Z)-3,5-Tetradecadienyl acetate | Moderate | nih.gov | |
| (Z)-5-Dodecenyl acetate | Moderate | nih.gov | |
| (Z)-9-Hexadecenyl acetate | Moderate | nih.gov |
Relative Antennal Response: +++ (Strong), ++ (Moderate), + (Weak)
Table 3: Field Trapping Results with Dodecadienyl Acetate Isomers
| Target Species | Lure Composition | Trap Catch Efficacy | Comments | Reference(s) |
| Cydia toreuta | (E,Z)-8,10-Dodecadienyl acetate | High | As effective as virgin females. | nih.gov |
| (E,Z)-8,10-Dodecadienyl acetate + (E,E)-8,10-Dodecadienyl acetate | High | No significant increase over the single isomer. | nih.gov | |
| (E,Z)-8,10-Dodecadienyl acetate + (Z,Z)-8,10-Dodecadienyl acetate | Low | Significantly reduced trap catch. | nih.gov | |
| Bonagota cranaodes | (E,Z)-3,5-Dodecadienyl acetate | High | Effective for monitoring. | nih.gov |
| Four-component blend (see Table 1) | Very High | Significantly more attractive than the main compound alone. | nih.gov |
Structure
3D Structure
Properties
CAS No. |
93923-92-3 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(2E,6Z)-dodeca-2,6-dienyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h7-8,11-12H,3-6,9-10,13H2,1-2H3/b8-7-,12-11+ |
InChI Key |
UHTJWXRTCBZWQH-OFALOCIGSA-N |
Isomeric SMILES |
CCCCC/C=C\CC/C=C/COC(=O)C |
Canonical SMILES |
CCCCCC=CCCC=CCOC(=O)C |
Origin of Product |
United States |
Biological Functions and Ecological Interactions of 2e,6z Dodeca 2,6 Dienyl Acetate
Role as a Sex Pheromone in Insect Communication Systems
(2E,6Z)-Dodeca-2,6-dienyl acetate (B1210297) is a key component of the female-produced sex pheromone of the plum fruit moth, Grapholita funebrana. plantprotection.plresearchgate.net In the complex insect communication system, this volatile organic compound acts as a long-distance signal, released by females to attract conspecific males for the purpose of mating. plantprotection.pl The specific chemical structure, including the arrangement of double bonds and the acetate functional group, is crucial for its biological activity. nih.gov This specificity in chemical signaling is a fundamental mechanism for ensuring reproductive isolation between closely related species.
Pheromones are integral to the reproductive strategies of many moth species. plantprotection.pl The release of these chemical cues is often timed to coincide with periods of female sexual maturity and favorable environmental conditions for mating and oviposition. The male moths, equipped with highly sensitive chemoreceptors on their antennae, can detect minute quantities of the pheromone in the air, initiating a behavioral cascade that leads them to the calling female.
Species-Specific Behavioral Responses Elicited by the Compound
The primary and most well-documented behavioral response to (2E,6Z)-Dodeca-2,6-dienyl acetate is the attraction of male Grapholita funebrana moths. researchgate.netbattelle.org Upon detecting the pheromone plume, males exhibit a characteristic upwind flight pattern, navigating the concentration gradient to locate the source. This innate response is a classic example of a chemically mediated behavior that is critical for reproductive success.
While this compound is a potent attractant, the full mating sequence in G. funebrana is often mediated by a blend of compounds. Research has identified other minor components in the female pheromone gland extracts, such as (Z)-8-dodecenyl acetate and various tetradecenyl acetates. researchgate.netnumberanalytics.com The precise ratio of these components can be critical for eliciting the complete sequence of mating behaviors, from long-range attraction to close-range courtship and copulation.
The effectiveness of synthetic pheromone lures in trapping male moths provides strong evidence of the compound's role in eliciting this approach behavior. These lures are widely used in agricultural settings to monitor populations of the plum fruit moth. numberanalytics.com
Influence on Mating Dynamics and Reproductive Success in Target Organisms
The application of this compound has a profound influence on the mating dynamics and, consequently, the reproductive success of Grapholita funebrana. This is most evident in the pest management strategy known as mating disruption. researchgate.netnumberanalytics.com This technique involves saturating an area, such as a plum orchard, with a high concentration of the synthetic pheromone. This abundance of the chemical signal overwhelms the male moths' ability to locate calling females, effectively masking the natural pheromone plumes.
Studies have demonstrated the efficacy of this approach. In mating disruption trials, the number of male G. funebrana captured in pheromone-baited traps is significantly reduced in treated plots compared to control plots. nih.govnih.gov This reduction in male orientation to females leads to a decrease in mating frequency. Consequently, a lower percentage of females are successfully inseminated, resulting in reduced oviposition and a subsequent decline in the larval population that inflicts damage on fruit. Research has shown that this can lead to a significant reduction in fruit infestation, although the level of economic damage can be influenced by the initial pest population density and the specific cultivar of the fruit. researchgate.netnih.gov By disrupting the primary mode of mate location, this compound directly impacts the reproductive output and population dynamics of this significant agricultural pest.
| Research Finding on Mating Disruption in Grapholita funebrana | Reference |
| Mating disruption significantly reduces the number of male moths captured in pheromone traps. | nih.govnih.gov |
| Pheromone treatment can lead to a significant reduction in fruit infestation. | researchgate.netnih.gov |
| The effectiveness of mating disruption can be influenced by pest population density and fruit cultivar. | researchgate.netnih.gov |
Broader Ecological Implications within Arthropod Communities
The use of a specific semiochemical like this compound in agricultural settings has broader ecological implications that extend beyond the target pest. The application of this pheromone is considered an environmentally friendly alternative to broad-spectrum insecticides. numberanalytics.com Because pheromones are target-specific, they have minimal direct impact on non-target organisms, including beneficial insects such as pollinators and predators. battelle.org This selectivity helps to preserve biodiversity within the agricultural ecosystem.
However, the widespread use of a single compound can exert selective pressure on the target species. Over time, there is a theoretical possibility for insect populations to develop resistance, with individuals becoming less responsive to the synthetic pheromone. Furthermore, the presence of wild host plants, such as blackthorn (Prunus spinosa), can act as reservoirs for G. funebrana populations, potentially influencing the long-term effectiveness of mating disruption strategies in adjacent orchards. plantprotection.pl
The ecological footprint of using semiochemicals is generally considered low. battelle.org They are used in small quantities and are volatile, meaning they dissipate relatively quickly in the environment. battelle.org This reduces the risk of soil and water contamination associated with conventional pesticides. The integration of pheromone-based strategies into Integrated Pest Management (IPM) programs promotes more sustainable agricultural practices. numberanalytics.comnih.gov
Interspecific Chemical Signaling and Compound Specificity
While this compound is the primary attractant for Grapholita funebrana, it is not entirely species-specific. Pheromone traps baited with this compound have been found to attract other, non-target moth species. battelle.org This phenomenon of interspecific chemical signaling highlights the complexity of chemical communication in insect communities.
Research has documented the capture of several non-target tortricid moths in traps intended for G. funebrana. These include species from the genera Cnephasia, Celypha, Hedya, and Pammene. battelle.org Furthermore, the closely related Oriental fruit moth, Grapholita molesta, can also be attracted to these pheromone lures. numberanalytics.compurdue.edu
The specificity of the chemical signal is often determined by the precise blend of pheromone components. While G. funebrana and G. molesta may share some primary attractants, differences in the ratios of these compounds, as well as the presence of minor, species-specific components, play a crucial role in reproductive isolation. For instance, certain compounds that are part of the G. funebrana pheromone blend can act as inhibitors for G. molesta, reducing the likelihood of interspecific mating attempts.
The capture of non-target species in pheromone traps is an important consideration for both pest monitoring and the assessment of the ecological impact of these tools.
| Non-Target Tortricid Genera Attracted to Grapholita funebrana Pheromone Traps | Reference |
| Cnephasia | battelle.org |
| Celypha | battelle.org |
| Hedya | battelle.org |
| Pammene | battelle.org |
| Grapholita (e.g., G. molesta) | numberanalytics.compurdue.edu |
Biosynthetic Pathways and Enzymatic Mechanisms of 2e,6z Dodeca 2,6 Dienyl Acetate
Elucidation of Fatty Acid Precursor Metabolism
The biosynthesis of C10-C18 alcohols, acetates, or aldehydes, which constitute about 75% of identified moth pheromones, originates from palmitic acid (C16) and stearic acid (C18). nih.gov These common saturated fatty acids are the primary substrates produced by the fatty acid synthase complex. plos.orgnih.gov In the specific case of many C12 moth pheromones, the pathway begins with longer-chain fatty acids which then undergo modifications. nih.gov The initial steps of pheromone biosynthesis are deeply integrated with the universal process of fatty acid synthesis, which starts with acetyl-CoA and is catalyzed by acetyl-CoA carboxylase and fatty acid synthase (FAS). frontiersin.org
Desaturation Reactions and Stereochemical Control in Dienyl Moiety Formation
Desaturase enzymes are crucial in pheromone biosynthesis as they introduce double bonds at specific positions in the fatty acid chain, a key source of pheromone diversity. nih.gov These enzymes can exhibit varied substrate preferences and create double bonds with either cis (Z) or trans (E) geometry. d-nb.info
In the biosynthesis of the related codling moth (Cydia pomonella) pheromone, codlemone ((E,E)-8,10-dodecadienol), a bifunctional Δ9 desaturase, Cpo_CPRQ, is pivotal. nih.gov This single enzyme is responsible for two consecutive desaturation steps. It first introduces an E9 double bond into a C12 acyl intermediate (lauric acid). d-nb.infobiorxiv.org Subsequently, it catalyzes a 1,4-desaturation on the resulting E9-12:Acyl to create the conjugated E8,E10 diene system. d-nb.infobiorxiv.org This bifunctionality, where one enzyme performs both a typical Δ9 desaturation and an atypical conjugated diene formation, is a significant finding. d-nb.info The stereochemical control is highly precise, leading to the specific E,E configuration required for biological activity. d-nb.info
While not the exact compound of focus, the principles of desaturation and stereochemical control are highly relevant. The formation of the (2E,6Z) isomer likely involves a sequence of specific desaturases acting on a C12 backbone to introduce the double bonds at positions 2 and 6 with the correct E and Z configurations, respectively.
Chain Shortening and Elongation Processes in Biosynthesis
Many lepidopteran pheromones are derived from C16 and C18 fatty acids that are modified by species-specific combinations of desaturation and chain-shortening reactions. nih.gov The process of chain shortening is typically accomplished through a controlled version of β-oxidation. plos.orgnih.gov For instance, in the biosynthesis of some C12 pheromones, a longer fatty acid homolog is first desaturated, and then the chain is shortened to the required C12 length. nih.gov
In the proposed pathway for codlemone, palmitic acid (C16) is first shortened via two cycles of β-oxidation to produce lauric acid (C12). biorxiv.org This C12 acyl precursor is then the substrate for the desaturase enzymes. biorxiv.org While enzymes specifically involved in the chain-shortening part of pheromone biosynthesis have yet to be fully characterized, β-oxidases are considered key players in establishing the basic structure of the fatty acyl precursors. nih.gov
| Process | Description | Example Precursor | Example Product | Reference |
| Fatty Acid Synthesis | Standard metabolic pathway producing saturated fatty acids. | Acetyl-CoA | Palmitic acid (C16:0) | plos.orgnih.gov |
| Chain Shortening | Limited β-oxidation to reduce the carbon chain length. | Palmitic acid (C16:0) | Lauric acid (C12:0) | biorxiv.org |
| Desaturation | Introduction of double bonds by desaturase enzymes. | Lauric acid (C12:0) | (E,E)-8,10-dodecadienoic acid | nih.govd-nb.info |
| Reduction & Acetylation | Conversion of the fatty acyl group to an alcohol and then to an acetate (B1210297) ester. | (E,E)-8,10-dodecadienoic acid | (E,E)-8,10-dodecadienol | nih.govfrontiersin.org |
Acetylation Mechanisms and Ester Formation
The final step in the biosynthesis of acetate pheromones is the esterification of the fatty alcohol precursor. frontiersin.org This reaction is catalyzed by acetyltransferases, which transfer an acetyl group from a donor like acetyl-CoA to the fatty alcohol. frontiersin.org This conversion of the terminal functional group is critical for the pheromone's identity and activity. nih.gov While specific acetyltransferases for moth sex pheromone biosynthesis have been challenging to isolate and characterize, their role is well-established as the final modification step. frontiersin.orgnih.gov For example, in several moth species, acetyltransferases are known to catalyze the conversion of fatty alcohols to their corresponding acetate ester pheromones. frontiersin.org
Comparative Biosynthesis of Related Pheromone Components
The pheromone blends of many moths consist of a major component along with several minor, structurally related compounds. In the codling moth, for instance, the pheromone gland contains the major component, codlemone ((E,E)-8,10-dodecadien-1-ol), as well as other C12 compounds like dodecan-1-ol. researchgate.net The biosynthesis of these related components likely shares large portions of the same enzymatic pathway.
For example, the production of monounsaturated C12 components would involve the same initial fatty acid synthesis and chain-shortening steps, but would diverge at the desaturation stage, likely utilizing only a single desaturation step. The production of saturated alcohols like dodecan-1-ol would bypass the desaturation steps entirely, with the C12 lauric acid precursor being directly reduced. The presence of these related compounds highlights the modularity and efficiency of the biosynthetic pathway, where a common set of enzymes can be used to generate a suite of specific chemical signals. nih.gov
Genetic and Molecular Regulation of Pheromone Production
The production of sex pheromones in Lepidoptera is under tight hormonal control, often mediated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.gov PBAN is a 33 or 34 amino acid peptide that can regulate enzyme activities at various points in the biosynthetic pathway, including fatty acid synthesis or the final modification of the carbonyl group. nih.gov
The genetic basis for pheromone diversity often lies in the fatty acid desaturase (FAD) gene family. d-nb.info Gene duplication and subsequent divergence have led to a wide array of desaturases with novel functions, which is a key mechanism for the evolution of new pheromone components. d-nb.info In Cydia pomonella, the genome contains at least 27 FAD genes, some of which are expressed ubiquitously while others, like the gene encoding the bifunctional desaturase Cpo_CPRQ, are expressed exclusively in the female pheromone gland. d-nb.info This tissue-specific expression is a critical aspect of regulatory control. The high-quality genome assembly of C. pomonella has provided significant insights into the genetic underpinnings of its chemical ecology. nih.gov
| Enzyme/Regulator | Function | Organism/System | Reference |
| Fatty Acid Synthase (FAS) | Synthesizes saturated fatty acids (e.g., C16:0, C18:0). | General Lepidoptera | plos.orgnih.gov |
| β-oxidase enzymes | Perform limited chain-shortening of fatty acids. | General Lepidoptera | nih.govbiorxiv.org |
| Cpo_CPRQ (Δ9 desaturase) | Bifunctional: catalyzes E9 and E8,E10 desaturations. | Cydia pomonella | nih.govd-nb.info |
| Fatty-acyl Reductases (FARs) | Reduce fatty acyl precursors to fatty alcohols. | General Lepidoptera | frontiersin.orgnih.gov |
| Acetyltransferases | Convert fatty alcohols to acetate esters. | General Lepidoptera | frontiersin.org |
| PBAN (Neuropeptide) | Hormonally regulates the rate of pheromone biosynthesis. | General Lepidoptera | nih.gov |
Synthetic Methodologies for 2e,6z Dodeca 2,6 Dienyl Acetate and Analogues
Strategies for Stereoselective Olefin Synthesis (E and Z configurations)
The paramount challenge in synthesizing (2E,6Z)-Dodeca-2,6-dienyl acetate (B1210297) lies in the controlled formation of the E and Z configured double bonds at the C2 and C6 positions, respectively. Various methods in stereoselective olefin synthesis have been adapted to meet this challenge.
The Wittig reaction stands as a cornerstone for creating specifically configured double bonds. organic-chemistry.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. organic-chemistry.org
For the (Z)-configuration: Non-stabilized ylides, typically those bearing alkyl substituents, react under salt-free conditions to predominantly form the cis or (Z)-alkene. organic-chemistry.org The reaction proceeds rapidly through a zwitterionic intermediate called a betaine, which quickly collapses to an oxaphosphetane and then eliminates triphenylphosphine (B44618) oxide to yield the (Z)-alkene. organic-chemistry.orgyoutube.com
For the (E)-configuration: Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, are less reactive. organic-chemistry.org This allows for equilibration of the intermediate oxaphosphetane to a more thermodynamically stable conformer, which then decomposes to give the trans or (E)-alkene. organic-chemistry.org The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, is particularly effective for generating (E)-alkenes.
Another powerful strategy involves the stereoselective reduction of alkynes . For instance, the partial hydrogenation of a diyne precursor can yield the desired (Z)-double bond. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is a classic method for the syn-hydrogenation of an alkyne to a (Z)-alkene.
Cross-coupling reactions also offer a highly stereoselective route. researchgate.net Methods involving the coupling of vinyl organometallic reagents with allylic substrates can construct diene systems with high fidelity. researchgate.net For example, the Suzuki or Stille coupling can be employed where the stereochemistry of the double bonds in the starting vinyl boronic acid (or ester) and vinyl stannane (B1208499) is transferred directly to the final product. researchgate.net
| Method | Target Configuration | Key Reagents/Features | Typical Application in Synthesis |
| Wittig Reaction | (Z)-Olefin | Non-stabilized phosphorus ylide (e.g., from an alkyltriphenylphosphonium salt) with a strong, salt-free base (e.g., NaHMDS) | Formation of the C6-C7 (Z)-double bond |
| Horner-Wadsworth-Emmons | (E)-Olefin | Stabilized phosphonate ester ylide (e.g., triethyl phosphonoacetate) with a base (e.g., NaH) | Formation of the C2-C3 (E)-double bond |
| Alkyne Reduction | (Z)-Olefin | Catalytic hydrogenation of an alkyne using Lindlar's catalyst | Formation of the C6-C7 (Z)-double bond from a 6-yne precursor |
| Cross-Coupling | (E,Z)-Diene System | Pre-formed vinyl organometallic (e.g., vinyl borane, vinyl stannane) and a vinyl halide with defined stereochemistry; Palladium catalyst | Coupling of two fragments to form the C4-C5 or C5-C6 bond, establishing the diene system |
Carbon-Carbon Bond Forming Reactions in Dodecadienyl Acetate Construction
Assembling the 12-carbon skeleton of the target molecule requires efficient carbon-carbon bond-forming reactions. Beyond the Wittig reaction, which simultaneously forms a double bond and a C-C bond, several other reactions are pivotal.
Grignard reactions are frequently used to connect smaller carbon fragments. mnstate.eduorganic-chemistry.org A Grignard reagent, formed by reacting an alkyl or vinyl halide with magnesium metal, acts as a potent nucleophile. mnstate.edu In a typical sequence, a Grignard reagent could be added to an aldehyde or an epoxide to extend a carbon chain. For example, a C5 Grignard reagent could be coupled with a C7 electrophile to form the C12 backbone. A synthesis of the analogue (7E,9Z)-dodecadienyl acetate utilizes the reaction of a Grignard reagent with triethyl orthoformate to form an acetal, which is a precursor to an aldehyde. tandfonline.com
Organocuprate chemistry provides another mild and effective method for C-C bond formation. Lithium dialkylcuprates (Gilman reagents) can be used to open epoxides or perform conjugate addition to α,β-unsaturated carbonyl systems, which are common intermediates in these syntheses.
As mentioned previously, palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Heck reactions are indispensable for connecting sp2-hybridized carbons (alkenes) to other carbon centers. researchgate.net These reactions are highly valued for their functional group tolerance and stereospecificity, allowing for the late-stage connection of complex fragments with pre-defined double bond geometries. researchgate.net
| Reaction Type | Reactants | Bond Formed | Relevance to Synthesis |
| Wittig Reaction | Phosphorus ylide + Aldehyde/Ketone | C=C | Forms one of the double bonds while connecting two carbon fragments. organic-chemistry.orgtandfonline.com |
| Grignard Reaction | Organomagnesium halide + Aldehyde/Ketone/Ester/Epoxide | C-C | Extends the carbon chain by adding an alkyl or vinyl group to a carbonyl or epoxide. organic-chemistry.orgtandfonline.com |
| Suzuki Coupling | Organoboron compound + Organohalide | C-C | Connects two vinyl fragments with high stereochemical retention. |
| Stille Coupling | Organotin compound + Organohalide | C-C | Similar to Suzuki coupling, effective for creating complex diene structures. researchgate.net |
Functional Group Interconversions and Acetate Ester Formation
Throughout the synthesis, functional groups are strategically modified in a process known as functional group interconversion (FGI). ub.edu These steps are crucial for setting up subsequent reactions or for installing the final acetate group.
Common FGIs in the synthesis of (2E,6Z)-dodeca-2,6-dienyl acetate include:
Oxidation: An alcohol can be oxidized to an aldehyde to prepare it for a Wittig reaction. Common reagents for this include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: A carboxylic acid or ester can be reduced to a primary alcohol using reagents like lithium aluminum hydride (LiAlH4). An aldehyde can be reduced to an alcohol using sodium borohydride (B1222165) (NaBH4).
Halogenation: An alcohol can be converted to an alkyl halide (e.g., using PBr3 or SOCl2) to prepare it for conversion into a Grignard reagent or a phosphonium (B103445) salt for a Wittig reaction. ub.eduyoutube.com
The final step in the synthesis is the formation of the acetate ester . This is typically achieved through the esterification of the corresponding alcohol, (2E,6Z)-dodeca-2,6-dien-1-ol. This can be accomplished by several methods:
Reaction with Acetyl Chloride or Acetic Anhydride: The alcohol is treated with acetyl chloride or acetic anhydride, usually in the presence of a base like pyridine (B92270) or triethylamine, to neutralize the HCl or acetic acid byproduct.
Reaction with Potassium Acetate: In a process that combines halogenation and acetylation, a halo-dodecadiene intermediate can be directly converted to the acetate by heating with a salt like potassium acetate in a suitable solvent. tandfonline.com
| Synthesis Feature | Description | Impact on Efficiency/Scalability | Example/Reference |
| Convergent Synthesis | Building complex molecules from several fragments that are synthesized separately and then joined together late in the sequence. | Increases overall yield compared to a linear synthesis of the same length. | Many modern syntheses employ this strategy. |
| High-Yielding Reactions | Each step proceeds with high conversion of starting material to product. | Maximizes the overall yield and simplifies purification. | The 5-step synthesis of (E,Z)-7,9-DDDA reports high yields at each stage. tandfonline.com |
| Operational Simplicity | Avoids cryogenic temperatures, high pressures, or difficult purifications. | Reduces equipment cost, improves safety, and makes the process easier to run on a large scale. | A key advantage cited in the development of newer pheromone syntheses. tandfonline.comgoogle.com |
| Cost of Reagents | Utilizes readily available and inexpensive starting materials and reagents. | Directly impacts the economic viability of the synthesis for commercial purposes. | A major consideration in industrial process development. |
Synthesis of Deuterated and Labeled Analogues for Mechanistic Studies
Deuterium (B1214612) can be introduced at specific positions in the molecule using deuterated reagents.
Deuterated Reducing Agents: Using lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) to reduce a carbonyl group introduces a deuterium atom at the carbon that bore the carbonyl.
Deuterated Grignard Reagents: Quenching a Grignar_d reagent with heavy water (D₂O) replaces the MgBr group with a deuterium atom.
Catalytic Deuteration: The reduction of an alkyne using deuterium gas (D₂) in the presence of Lindlar's catalyst would yield a Z-alkene with two deuterium atoms incorporated across the double bond.
These labeled compounds are invaluable tools. In biological studies, they can be used as internal standards for mass spectrometry-based quantification of the natural pheromone. They are also essential for studying the biosynthesis of the pheromone in the insect or for probing the mechanism of pheromone perception at the olfactory receptor level by examining kinetic isotope effects.
Advances in Chemoenzymatic and Biocatalytic Approaches to Synthesis
Modern synthetic chemistry increasingly incorporates enzymes to perform reactions with high selectivity and under mild conditions, often surpassing what is possible with traditional chemical methods. While specific chemoenzymatic syntheses for this compound are not widely reported, several biocatalytic strategies are applicable to this class of compounds.
Lipases are particularly useful enzymes in this context. They can be used for:
Kinetic Resolution: A racemic mixture of an alcohol precursor can be selectively acetylated by a lipase (B570770) in the presence of an acetyl donor (like ethyl acetate). The enzyme will preferentially acylate one enantiomer, leaving the other unreacted, thus separating the two.
Stereoselective Hydrolysis: A racemic acetate ester can be selectively hydrolyzed by a lipase in an aqueous buffer, yielding an enantioenriched alcohol and the remaining unreacted acetate enantiomer.
These enzymatic methods are attractive because they operate at or near room temperature, in neutral pH, and avoid the use of toxic reagents and byproducts. The development of such chemoenzymatic steps could significantly improve the efficiency and environmental footprint of synthesizing optically active pheromone analogues or precursors. As the field of biocatalysis advances, it is likely that enzymatic or whole-cell systems will be developed for the direct, stereoselective synthesis of pheromones like this compound.
Structure Activity Relationship Sar Studies of 2e,6z Dodeca 2,6 Dienyl Acetate
Impact of Stereoisomeric Configuration on Olfactory Receptor Activation
The precise spatial arrangement of atoms, or stereochemistry, is a critical determinant of a pheromone's activity. For alkenes with multiple double bonds like (2E,6Z)-dodeca-2,6-dienyl acetate (B1210297), the geometric configuration (E/Z or cis/trans) at each double bond significantly influences its binding affinity to olfactory receptors.
Research on tortricid moths, a family to which many agricultural pests belong, has demonstrated that male moths can discriminate between different geometric isomers of dodecadienyl acetates. nih.gov The four possible isomers—(E,E), (E,Z), (Z,E), and (Z,Z)—can elicit varied behavioral responses, ranging from strong attraction to antagonism. This indicates that the olfactory receptors of these moths are finely tuned to the specific geometry of the natural pheromone. While one isomer may be a potent attractant, another can inhibit the response to the primary pheromone, highlighting the importance of the correct stereoisomeric configuration for effective chemical communication. nih.gov
For instance, in the false codling moth, Thaumatotibia leucotreta, the ratio of (E)- and (Z)-8-dodecenyl acetate is a key factor in sexual communication, although the optimal ratio can vary among different populations. frontiersin.org This underscores that not only the presence of specific isomers but also their relative proportions are crucial for olfactory receptor activation and subsequent behavioral responses.
| Isomer Configuration | General Effect on Tortricid Moth Olfactory Receptors |
| (E,E) | Can be an attractant, synergist, or antagonist depending on the species. |
| (E,Z) | Often the primary attractant for specific species. |
| (Z,E) | Can act as an attractant or an antagonist. |
| (Z,Z) | Can act as an attractant or an antagonist. |
Effects of Alkyl Chain Length Modifications on Biological Activity
The length of the carbon chain in a pheromone molecule is another critical factor influencing its biological activity. Modifications to the alkyl chain length of pheromone analogues can lead to a significant decrease or complete loss of activity.
Studies on analogues of (Z)-5-decenyl acetate, a pheromone component of the turnip moth, Agrotis segetum, have provided insights into the role of chain length. nih.govresearchgate.net These studies suggest that the terminal alkyl chain of the pheromone interacts with a hydrophobic pocket within the receptor protein. nih.gov A specific chain length is required for an optimal fit into this pocket, and deviations from this length can disrupt the interaction and reduce or abolish the pheromonal response. researchgate.net
The volatility of the compound is also affected by chain length, which in turn influences its release rate from a pheromone dispenser and its transport through the air to the insect's antenna. nih.gov Therefore, the optimal chain length is a balance between effective binding to the receptor and appropriate physicochemical properties for dissemination in the environment.
| Chain Length Modification | Effect on Biological Activity |
| Shortening the alkyl chain | Generally leads to a decrease in activity. nih.gov |
| Lengthening the alkyl chain | Can also result in reduced activity due to a poor fit in the receptor's hydrophobic pocket. researchgate.net |
Influence of Double Bond Position and Configuration Isomerism
The position and geometry of double bonds within the alkyl chain are paramount for the specificity of a pheromone. Shifting the location of a double bond or altering its configuration can drastically change the molecule's shape and its ability to activate the target olfactory receptor.
The codling moth, Cydia pomonella, uses (E,E)-8,10-dodecadien-1-ol (codlemone) as its primary sex pheromone. chalmers.secapes.gov.br The specific positions of the double bonds at the 8th and 10th carbons, along with their E,E configuration, are crucial for attraction. Other geometric isomers can act as behavioral antagonists, reducing the effectiveness of the primary pheromone. This demonstrates the high specificity of the moth's olfactory system.
In many moth species, the biosynthesis of specific pheromone components involves desaturase enzymes that introduce double bonds at precise locations. nih.gov The evolution of these enzymes has played a significant role in the diversification of pheromone structures and, consequently, in the reproductive isolation of different species.
| Double Bond Modification | Effect on Pheromonal Activity |
| Altering the position of double bonds | Typically leads to a significant loss of activity. |
| Changing the geometric configuration (e.g., from E,Z to E,E) | Can convert an attractant into an antagonist or an inactive compound. nih.gov |
Role of the Acetate Functional Group in Pheromonal Efficacy
The functional group at the end of the alkyl chain is a key determinant of a pheromone's identity and efficacy. In the case of (2E,6Z)-dodeca-2,6-dienyl acetate, the acetate group plays a crucial role.
In many moth species, particularly within the family Tortricidae, acetates are common components of sex pheromones. researchgate.netusda.gov Research comparing the behavioral responses of tortricid moths to blends of geometric isomers of dodecadienyl acetates versus their corresponding alcohols revealed that the acetate isomers allow for more precise discrimination. nih.gov The different acetate isomers often have distinct behavioral roles as attractants, synergists, or antagonists, contributing to the specificity of the communication channel. In contrast, the analogous alcohol isomers tend to have less pronounced synergistic or antagonistic effects, leading to less specific signals. nih.gov This suggests that the steric and electronic properties of the acetate group are critical for the fine-tuning of ligand-receptor interactions.
The degradation of acetate esters by enzymes such as lipases and carboxylesterases within the pheromone gland can also influence the final composition and efficacy of the emitted pheromone blend. nih.gov
| Functional Group | Role in Pheromonal Efficacy |
| Acetate | Allows for high specificity and discrimination between geometric isomers; can act as attractant, synergist, or antagonist. nih.gov |
| Alcohol | Generally leads to less specific communication channels compared to acetates. nih.gov |
| Aldehyde | Another common functional group in moth pheromones, with its own specific receptor interactions. researchgate.net |
Design and Evaluation of Pheromone Analogues and Antagonists
The knowledge gained from SAR studies is instrumental in the design of synthetic pheromone analogues and antagonists for pest management. By understanding which structural features are essential for activity, chemists can design molecules that can be used to disrupt mating or monitor insect populations. researchgate.net
Pheromone analogues are structurally similar to the natural pheromone and can be used as lures in traps. Antagonists are compounds that block the action of the natural pheromone, often by binding to the receptor without activating it or by causing a repellent behavioral response. The geometric isomers of a pheromone can sometimes act as antagonists. For example, in the codling moth, while (E,E)-8,10-dodecadien-1-ol is the primary attractant, other isomers can inhibit the male's response.
The evaluation of these synthetic compounds involves laboratory-based electrophysiological assays, such as electroantennography (EAG), and field-based behavioral assays to determine their effectiveness in trapping or mating disruption. scispace.com For instance, synthetic pheromone mixtures are used in dispensers to permeate an orchard and disrupt the mating of the codling moth. scispace.com
| Compound Type | Application in Pest Management |
| Pheromone Analogue | Used as a lure in traps for monitoring insect populations. |
| Pheromone Antagonist | Used to disrupt mating by blocking the response to the natural pheromone. |
Chemoreceptor Binding and Ligand-Receptor Interaction Research
At the molecular level, the action of a pheromone begins with its binding to a specific chemoreceptor protein located on the dendrites of olfactory sensory neurons in the insect's antenna. nih.govnih.gov Research in this area aims to identify and characterize these receptors to understand the basis of pheromone perception.
In the codling moth, several odorant receptors (ORs) have been identified and functionally characterized. unitn.itnih.gov For example, CpomOR3 has been shown to respond to the pear ester kairomone and, to a lesser extent, the sex pheromone codlemone. nih.gov Another receptor, CpomOR6a, responds to various acetate components found in the female pheromone blend. nih.gov
The binding of a pheromone molecule to its receptor is thought to induce a conformational change in the receptor protein, leading to the opening of an ion channel and the generation of an electrical signal. nih.gov This signal is then transmitted to the brain, resulting in a behavioral response. The study of these ligand-receptor interactions is crucial for understanding the specificity of pheromone signaling and for the rational design of novel pest control agents.
| Chemoreceptor | Ligand(s) |
| CpomOR3 (Codling Moth) | Pear ester kairomone, (E,E)-8,10-dodecadien-1-ol (codlemone) nih.gov |
| CpomOR6a (Codling Moth) | (E,E)-8,10-dodecadien-1-yl acetate and other acetates nih.gov |
| CpomOR22 (Codling Moth) | Various aldehydes and lactones unitn.it |
Advanced Analytical Techniques for 2e,6z Dodeca 2,6 Dienyl Acetate Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Research Samples
Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the identification and quantification of (2E,6Z)-dodeca-2,6-dienyl acetate (B1210297) in various research samples, such as extracts from insect pheromone glands. mdpi.com This powerful technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
In a typical GC-MS analysis, the volatile components of a sample are separated based on their boiling points and interactions with the stationary phase of a capillary column. For pheromone analysis, columns with polar stationary phases (like DB-23 or HP-INNOWax) or non-polar columns (like HP-5MS) are often used. mdpi.comechemi.com The retention time (RT), the time it takes for a compound to travel through the column, is a key characteristic used for preliminary identification. The Kovats index (KI), a relative retention index, is also calculated to aid in identification by comparing it to known standards. mdpi.com
Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of (2E,6Z)-dodeca-2,6-dienyl acetate would show characteristic ions resulting from the loss of the acetate group and fragmentation along the dodecadienyl chain.
For quantification, a selected ion monitoring (SIM) mode can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target compound, which significantly enhances sensitivity and selectivity. researchgate.net By comparing the peak area of the analyte to that of an internal standard of a known concentration, the amount of this compound in the sample can be accurately determined.
Table 1: Illustrative GC-MS Data for Pheromone Component Analysis This table presents a representative example of data obtained from a GC-MS analysis of an insect pheromone extract containing a dodecadienyl acetate isomer.
| Compound | Retention Time (min) | Kovats Index (KI) | Key Mass Spectral Fragments (m/z) |
| (Z)-11-Tetradecenyl acetate | 14.43 | 1835 | 196, 136, 96, 82, 67, 55, 43 |
| (Z)-11-Tetradecen-1-ol | 13.01 | 1768 | 196, 178, 136, 122, 108, 95, 81 |
| This compound | Hypothetical | Hypothetical | Expected fragments would include ions from the loss of the acetate group (M-60) and cleavage at the double bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Stereoisomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique essential for the unambiguous structural elucidation of this compound, particularly for confirming the geometry of the double bonds (stereoisomerism). Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are key parameters. For this compound, the protons attached to the double bonds (vinylic protons) would have characteristic chemical shifts and coupling constants that can be used to determine the E (trans) and Z (cis) configuration. For instance, the coupling constant between two vinylic protons in a trans configuration is typically larger (around 12-18 Hz) than in a cis configuration (around 6-12 Hz).
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.netumsl.edu Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., sp², sp³ hybridization, proximity to electronegative atoms). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for a complete and unambiguous assignment of the structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table provides hypothetical NMR data based on known values for similar structures. Actual values would need to be determined experimentally.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~4.5 (d) | ~65 |
| 2 | ~5.7 (dt) | ~125 (E) |
| 3 | ~5.5 (dt) | ~135 (E) |
| 4 | ~2.1 (q) | ~32 |
| 5 | ~2.2 (q) | ~28 |
| 6 | ~5.4 (dt) | ~128 (Z) |
| 7 | ~5.3 (dt) | ~130 (Z) |
| 8-11 | 1.2-1.4 (m) | 22-30 |
| 12 | ~0.9 (t) | ~14 |
| Acetate CH₃ | ~2.0 (s) | ~21 |
| Acetate C=O | - | ~171 |
Chromatographic Methods (e.g., HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purity assessment and isolation of this compound from synthetic reaction mixtures or natural extracts. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For the analysis of relatively non-polar compounds like dodecadienyl acetates, reversed-phase HPLC is commonly used. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. The retention time of a compound in HPLC is dependent on its polarity, with less polar compounds having longer retention times.
HPLC is particularly useful for separating stereoisomers, including the geometric isomers (E/Z) of this compound from other isomers that may be present as impurities. researchgate.net By using a high-resolution column and optimizing the mobile phase composition and flow rate, a high degree of separation can be achieved. A UV detector is often used for detection, as the double bonds in the molecule absorb UV light. The purity of a sample can be determined by the relative area of the main peak in the chromatogram. For isolation purposes, the eluent corresponding to the peak of interest can be collected.
Table 3: Example HPLC Retention Times for Acetate Compounds This table illustrates typical retention time data that could be obtained from an HPLC analysis for purity assessment.
| Compound | Retention Time (min) | Mobile Phase | Column |
| Ethyl acetate | 2.98 | Acetonitrile/Water | C18 |
| n-Propyl acetate | 4.93 | Acetonitrile/Water | C18 |
| n-Butyl acetate | 8.77 | Acetonitrile/Water | C18 |
| This compound | Hypothetical | Hypothetical | C18 |
Electroantennography (EAG) and Single Sensillum Recording (SSR) for Neurophysiological Response Assessment
Electroantennography (EAG) and Single Sensillum Recording (SSR) are powerful electrophysiological techniques used to measure the olfactory responses of insects to volatile compounds like this compound. mdpi.combiorxiv.org These methods provide direct insights into which compounds are detected by an insect's antenna and the sensitivity of the olfactory sensory neurons (OSNs).
SSR is a more refined technique that records the action potentials from individual OSNs housed within a single sensillum (a sensory hair on the antenna). mdpi.comhmdb.ca This method allows researchers to determine the specificity of different neurons for particular compounds and can reveal the complex coding of odor information at the peripheral level. SSR can differentiate the responses of different neurons within the same sensillum, providing a much higher resolution of olfactory processing.
Table 4: Representative EAG Response Data for an Insect Species to Pheromone Components This table shows a hypothetical set of EAG responses, demonstrating how different compounds can elicit varying levels of antennal depolarization.
| Compound | Dose (µg) | Mean EAG Response (mV) ± SEM |
| This compound | 1 | 0.8 ± 0.1 |
| (2Z,6E)-Dodeca-2,6-dienyl acetate | 1 | 0.3 ± 0.05 |
| Dodecan-1-ol acetate (control) | 1 | 0.1 ± 0.02 |
| Hexane (solvent control) | - | 0.05 ± 0.01 |
Development of Standard Reference Materials for Research
The availability of high-purity, well-characterized standard reference materials is fundamental for all aspects of research on this compound. These standards are essential for the accurate identification and quantification of the compound in analytical studies, as well as for conducting reliable bioassays.
The synthesis of a reference standard for this compound requires precise control of the stereochemistry to ensure the correct E/Z configuration of the double bonds. ontosight.ai Following synthesis, the compound must be rigorously purified, typically using techniques like fractional distillation and preparative chromatography (HPLC or GC).
The identity and purity of the reference material are then confirmed using a combination of analytical methods, including GC-MS, NMR (¹H, ¹³C, and 2D), and HPLC, as described in the preceding sections. The certified purity and isomeric composition are critical pieces of information that accompany the reference material. These standards are then used to calibrate instruments, confirm the identity of the compound in unknown samples by comparing retention times and mass spectra, and to prepare known concentrations for use in bioassays like EAG and SSR.
Data Processing and Bioinformatic Tools for Volatile Compound Analysis
The large and complex datasets generated by modern analytical instruments, particularly GC-MS, necessitate the use of specialized data processing and bioinformatic tools. For research on this compound and other volatile compounds, these tools are crucial for extracting meaningful biological information from the raw data.
Initial data processing often involves software provided with the analytical instruments for tasks like peak detection, integration, and deconvolution of mass spectra. For more advanced analysis, especially when comparing multiple samples (e.g., from different species or experimental conditions), multivariate statistical methods are employed. lifeasible.com Techniques such as Principal Component Analysis (PCA) can be used to visualize the variation within large datasets and identify patterns or groupings of samples based on their volatile profiles.
In the context of pheromone research, bioinformatic tools are also used to analyze genomic and transcriptomic data to identify genes involved in pheromone biosynthesis and reception. nih.gov For example, by analyzing the transcriptome of an insect's pheromone gland, researchers can identify candidate genes encoding enzymes like desaturases, reductases, and acetyltransferases that are involved in the production of this compound. Similarly, analysis of antennal transcriptomes can help identify the olfactory receptor proteins that bind to this specific pheromone.
Research Applications of 2e,6z Dodeca 2,6 Dienyl Acetate in Integrated Pest Management
Mating Disruption Strategies and Mechanisms of Action
Mating disruption is a cornerstone of modern IPM, and (2E,6Z)-dodeca-2,6-dienyl acetate (B1210297) is a key player in this strategy. By permeating the atmosphere with this synthetic pheromone, the ability of male insects to locate females by following their natural pheromone plumes is severely hampered. ontosight.ai Research in this area focuses on several proposed mechanisms of action:
Competitive Attraction: Synthetic pheromone dispensers act as false sources, competing with calling females and reducing the probability of males successfully finding a mate.
Sensory Overload: High concentrations of the pheromone can saturate the male's antennal receptors, rendering them unable to detect the subtle gradients of natural pheromone plumes.
Habituation: Continuous exposure to the pheromone can lead to the habituation of the male's central nervous system, causing them to no longer respond to the chemical cue.
The effectiveness of mating disruption is influenced by factors such as the pest's population density, the crop's physical structure, and the spatial distribution of the pheromone dispensers.
Attract-and-Trap Systems: Research on Efficacy and Specificity
Beyond mating disruption, (2E,6Z)-dodeca-2,6-dienyl acetate is a critical component in attract-and-trap systems. ontosight.ai These systems utilize the pheromone as a lure to draw target pests into a trap, where they are either killed or held for monitoring purposes. Research on these systems is centered on optimizing their efficacy and ensuring species specificity.
Key research areas include:
Lure Optimization: Studies focus on determining the optimal release rate and isomeric purity of this compound to maximize attraction for the target species.
Trap Design: The design of the trap itself plays a crucial role in capture efficiency. Research investigates various trap types, colors, and placement strategies.
Specificity: While highly specific, there is ongoing research to minimize the capture of non-target organisms, thereby enhancing the ecological selectivity of these systems. ontosight.ai
Monitoring Insect Populations through Pheromone Trapping Methodologies
Pheromone-baited traps containing this compound are invaluable tools for monitoring insect populations. This application is fundamental to IPM programs as it allows for:
Early Pest Detection: Traps can signal the initial presence of a pest species, enabling timely management interventions.
Population Density Estimation: The number of insects captured over time can provide an estimate of the pest population's size and dynamics.
Phenological Monitoring: Trapping data helps to track the seasonal life cycle of the pest, such as the timing of adult emergence and flight periods, which is crucial for scheduling control measures.
Research in this domain aims to standardize trapping protocols and correlate trap catches with actual pest density and subsequent crop damage to establish reliable action thresholds.
Synergistic Interactions with Other Semiochemicals in Pest Control Research
The efficacy of this compound can often be enhanced through synergistic interactions with other semiochemicals. plantprotection.pl Semiochemicals are broadly defined as chemicals that convey a signal from one organism to another, modifying the recipient's behavior. plantprotection.pl Research into these interactions is a burgeoning field, exploring combinations with:
Other Pheromone Components: Many insect species use a blend of several compounds as their sex pheromone. Research investigates the optimal ratios of these components to create a more potent and specific lure.
Host Plant Volatiles: The addition of volatile compounds released by host plants can significantly increase the attractiveness of pheromone lures for certain pest species.
Kairomones: These are chemical cues that benefit the receiver but not the emitter. In a pest management context, kairomones from host plants or prey can be used to attract pests to a trap. plantprotection.pl
These synergistic approaches can lead to more effective and targeted pest control strategies. plantprotection.pl
Environmental Compatibility and Selectivity in Research Applications
A significant advantage of using this compound in IPM is its favorable environmental profile. ontosight.ai As a synthetic analogue of a naturally occurring substance, it is generally considered to have low toxicity to non-target organisms, including beneficial insects, wildlife, and humans. ontosight.ai
Research in this area focuses on:
Biodegradability: Studies assess the persistence of the compound in various environmental matrices, such as soil and water.
Non-Target Effects: Researchers conduct field and laboratory trials to evaluate any potential impacts on non-target species, including pollinators and natural enemies of the target pest.
Selectivity: The high species-specificity of pheromones is a key environmental benefit, as it minimizes disruption to the broader ecosystem compared to broad-spectrum insecticides. ontosight.aiontosight.ai
Economic and Environmental Research on Pheromone-Based Technologies
The adoption of pheromone-based technologies, including those utilizing this compound, is also a subject of economic and broader environmental research. Economic studies often compare the cost-effectiveness of pheromone-based control with conventional insecticide-based programs. These analyses consider not only the direct costs of the products but also the indirect benefits, such as reduced pesticide residues on crops and a lower risk of insecticide resistance development.
Environmental Dynamics and Fate of 2e,6z Dodeca 2,6 Dienyl Acetate in Natural Systems
Volatility and Atmospheric Dispersion Characteristics in Research Environments
Biotic Degradation Pathways in Soil and Water Ecosystems
Information regarding the specific biotic degradation pathways of (2E,6Z)-dodeca-2,6-dienyl acetate (B1210297) in soil and water is limited in the provided search results. However, the general principles of ester biodegradation suggest that the acetate group would be susceptible to hydrolysis by microbial esterases, yielding (2E,6Z)-dodeca-2,6-dien-1-ol and acetic acid. These smaller, more polar molecules would then be further metabolized by microorganisms through pathways such as beta-oxidation. The presence of double bonds in the carbon chain may require specific enzymatic machinery for their saturation or cleavage.
Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)
Abiotic degradation processes, including photodegradation and hydrolysis, are significant in determining the environmental persistence of organic compounds.
Photodegradation: Exposure to sunlight can induce photochemical reactions. While specific studies on the photodegradation of (2E,6Z)-dodeca-2,6-dienyl acetate are not detailed, related research on uranyl photocatalysis demonstrates that organic molecules can be degraded under light illumination. chemrxiv.org The double bonds in the dodecadienyl chain of the acetate could be susceptible to photo-oxidation.
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a chemical breakdown in the presence of water. This process can be influenced by pH. Studies on other esters have shown that hydrolysis can lead to the formation of an alcohol and a carboxylic acid. researchgate.netnih.gov For this compound, hydrolysis would yield (2E,6Z)-dodeca-2,6-dien-1-ol and acetic acid. The rate of hydrolysis is expected to be influenced by environmental pH, with faster rates typically observed under acidic or basic conditions compared to neutral pH. researchgate.net
Persistence and Environmental Half-Life Studies
Direct studies determining the environmental half-life of this compound are not available in the provided search results. However, the combination of biotic and abiotic degradation pathways suggests that the compound is unlikely to be highly persistent in the environment. The hydrolysis of the acetate ester and the subsequent microbial degradation of the resulting alcohol and fatty acid would contribute to its breakdown. The volatility of the compound also suggests that atmospheric processes could play a role in its removal from local environments.
Research on Non-Target Organism Exposure and Ecological Impact
While considered to have low toxicity to humans and other non-target organisms, the use of this compound requires careful management to minimize potential environmental impacts. ontosight.ai Research on the ecological effects of pesticides on non-target species highlights the importance of understanding these interactions. epa.gov Studies on other chemical compounds, such as neonicotinoid insecticides, have shown that even at low concentrations, there can be significant impacts on non-target aquatic invertebrates. nih.gov Although specific ecotoxicity data for this compound is not provided, the potential for exposure of non-target organisms exists through atmospheric drift and deposition into soil and water systems. Therefore, proper disposal of pheromone dispensers and minimizing off-target exposure are crucial considerations. ontosight.ai
Emerging Research Frontiers and Methodological Innovations for 2e,6z Dodeca 2,6 Dienyl Acetate
Genomics and Proteomics Approaches to Pheromone Receptor Identification and Characterization
The precise detection of (2E,6Z)-Dodeca-2,6-dienyl acetate (B1210297) by an insect is mediated by specialized pheromone receptors (PRs) located on the dendrites of olfactory sensory neurons. Identifying and characterizing these receptors is a critical step in understanding chemosensory mechanisms and developing novel pest control strategies. Modern genomics and proteomics are at the forefront of this research.
Transcriptomic analysis of insect antennae, the primary olfactory organs, is a powerful method for discovering candidate PRs. By sequencing the mRNA from the antennae of a target species, researchers can identify genes that encode odorant receptors (ORs). For instance, in a study of the currant shoot borer moth, Lampronia capitella, a species that utilizes Type I pheromone compounds, antennal transcriptome analysis identified 53 candidate odorant receptors. researchgate.net These receptors can then be subjected to phylogenetic analysis to identify a conserved subfamily of PRs, which in moths often cluster together. researchgate.net
Once candidate PRs are identified, their function must be validated. This is typically achieved through heterologous expression systems, such as Xenopus oocytes or modified Drosophila olfactory neurons, where the receptor is expressed and its response to specific pheromone components is measured electrophysiologically. nih.gov
Proteomics offers a complementary approach by directly studying the proteins present in the sensory organs. Chemical proteomics can identify the direct protein binding partners of a pheromone or its analogues. nih.gov This involves using a modified pheromone probe to capture interacting proteins from antennal cell lysates, which are then identified using mass spectrometry. nih.govd-nb.info This method not only helps in identifying receptors but also other crucial proteins in the signal transduction cascade, such as pheromone-binding proteins (PBPs) and sensory neuron membrane proteins (SNMPs).
| Approach | Methodology | Key Outcome | Relevant Example |
|---|---|---|---|
| Genomics | Antennal Transcriptome Sequencing (RNA-Seq) | Identification of candidate odorant receptor (OR) genes. | Discovery of 53 ORs in Lampronia capitella. researchgate.net |
| Bioinformatics | Phylogenetic Analysis | Classification of candidate ORs into subfamilies, identifying likely pheromone receptors. | Grouping of moth PRs into a conserved clade. researchgate.net |
| Functional Analysis | Heterologous expression in Xenopus oocytes or Drosophila neurons followed by electrophysiology. | Confirmation of receptor specificity to pheromone components. | Functional validation of SlitOR5 as the receptor for Z9,E11-14:OAc in S. littoralis. nih.gov |
| Proteomics | Chemical Proteomics with Affinity-Based Probes | Direct identification of proteins that bind to the pheromone or its analogues. | General approach for identifying cellular targets of small molecules. nih.gov |
CRISPR-Cas Systems for Modifying Pheromone Production in Insects
The advent of CRISPR-Cas9 genome editing has revolutionized functional genetics, providing a powerful tool to investigate and manipulate insect pheromone biosynthesis. By creating targeted mutations in genes essential for pheromone production, researchers can directly observe the impact on an insect's chemical profile and mating behavior.
The biosynthesis of Type I moth pheromones, which includes acetate esters like (2E,6Z)-Dodeca-2,6-dienyl acetate, relies on a series of enzymes that modify fatty acids. Key enzymes in this pathway are desaturases, which introduce double bonds at specific positions in the acyl-CoA chain. plos.orgnih.gov These desaturase genes are prime targets for CRISPR-Cas9 editing.
For example, studies in the fall armyworm, Spodoptera frugiperda, have successfully used CRISPR-Cas9 to knock out the acyl-CoA delta-9 desaturase (DES9) gene. cumbria.ac.ukresearchgate.net This targeted mutation resulted in a significant disruption of pheromone production in female moths. Subsequent behavioral assays revealed that mutant females failed to attract wild-type males, leading to a complete lack of fecundity in crosses between mutant females and wild males. cumbria.ac.ukresearchgate.net Similarly, deleting the desaturase gene SexiDES5 in Spodoptera exigua using CRISPR-Cas9 resulted in females that could not produce their main pheromone components and were consequently unable to attract males in both laboratory and field conditions. plos.orgnih.govplos.org
These studies serve as a proof-of-concept for applying CRISPR-Cas9 to any insect species that relies on a specific pheromone for mating, including those that use this compound. By targeting the specific desaturases and other biosynthetic enzymes responsible for its production, it is possible to create "non-attractive" females, which could be a component of future genetic pest control strategies. plos.orgnih.gov
High-Throughput Screening for Novel Pheromone Analogues
The discovery of novel molecules that can act as agonists (mimics) or antagonists (blockers) of pheromone receptors has significant potential for developing new lures and mating disruptants. High-throughput screening (HTS) provides a methodology to rapidly test vast libraries of chemical compounds for their ability to interact with a specific biological target, such as a pheromone receptor. nih.govnih.gov
A modern approach that accelerates this process is "reverse chemical ecology". nih.gov This strategy begins with the molecular target—the identified pheromone receptor for this compound—and uses computational methods to predict new ligands. Machine learning algorithms can be trained on the structures of known ligands to screen virtual libraries of thousands of compounds and predict which molecules are likely to bind to the receptor. nih.gov
These in silico "hits" are then validated using a high-throughput functional assay. For example, the candidate pheromone receptor can be expressed in a cellular system (like modified yeast or insect cell lines) that is engineered to produce a measurable signal, such as fluorescence or luminescence, upon receptor activation. nih.gov This allows for the rapid testing of hundreds of predicted compounds to confirm their activity. Finally, the most promising compounds are tested in electrophysiological and behavioral assays to confirm their effect on the insect. nih.gov This integrated approach significantly accelerates the discovery of novel, behaviorally active semiochemicals compared to traditional bioassay-guided methods. nih.gov
Advanced Modeling and Simulation for Pheromone Plume Dispersion
The journey of a pheromone molecule from the emitter to the receiver is governed by the physics of fluid dynamics. Wind creates a turbulent plume of odor composed of discrete filaments, rather than a continuous, uniform cloud. nih.govdtic.mil Understanding the structure and dynamics of this plume is essential for predicting insect behavior and optimizing the deployment of traps and mating disruption technologies.
Advanced computational models are now used to simulate the complex, moment-to-moment structure of a pheromone plume. These models incorporate several key elements:
Dynamic Wind Fields: Instead of assuming a constant wind speed and direction, these simulations use models that generate variable, turbulent airflow, mimicking natural conditions. nih.govdtic.mil
Filament-Based Plumes: The models simulate the release of pheromones as a series of discrete puffs or filaments that are stretched and dispersed by the turbulent wind, creating a realistic, intermittent signal. dtic.milnih.gov
Insect Behavior Algorithms: The simulation includes "virtual moths" whose flight patterns are based on the known behavioral rules of real insects, such as flying upwind upon detecting a pheromone filament (anemotaxis) and casting crosswind to relocate the plume when the signal is lost. nih.govdtic.mil
These simulations can be used to predict the probability of a moth encountering a plume and successfully navigating to its source from various distances and under different environmental conditions. nih.gov They are invaluable tools for interpreting data from field trapping studies and for designing more effective layouts for pheromone dispensers in mating disruption applications. plos.org For a molecule like this compound, these models can help determine optimal dispenser placement and release rates for pest management programs.
Interdisciplinary Research Integrating Chemical Ecology, Neuroethology, and Synthetic Biology
Solving complex biological questions increasingly requires an interdisciplinary approach. The study of this compound benefits immensely from the integration of chemical ecology, neuroethology, and synthetic biology.
Chemical Ecology focuses on the chemical interactions between organisms and their environment. wur.nl It provides the foundational knowledge by identifying the structure of the pheromone, the context in which it is used, and its behavioral effects on receiving organisms. frontiersin.orgchemecol.org
Neuroethology investigates the neural basis of natural behaviors. In this context, it seeks to understand how the insect's nervous system detects and processes the signal of this compound. This involves identifying the specific receptors (as in section 9.1) and tracing the neural pathways from the antenna to the higher processing centers in the brain, such as the antennal lobe, to understand how the signal is translated into a behavioral response. nih.govmaxplanckneuroscience.org
Synthetic Biology applies engineering principles to biological systems. It provides the tools to both study and harness the pheromone system. As discussed in section 9.2, CRISPR allows for precise genetic manipulation to study the function of biosynthetic genes. lu.se Furthermore, synthetic biology enables the engineering of microorganisms or plants to produce the pheromone sustainably (as in section 9.6). dtu.dkresearchgate.net
The synergy between these fields creates a powerful research cycle. Chemical ecology identifies a behaviorally important molecule. Neuroethology uncovers the neural circuits that detect it. Synthetic biology then provides tools to modify these systems to confirm function and to create novel applications, such as producing the pheromone in a bioreactor, which can then be tested in the field, bringing the research full circle back to chemical ecology.
Development of Sustainable Production Methods for Pheromones
The traditional chemical synthesis of complex pheromones like this compound can be expensive and reliant on petrochemical feedstocks. openaccessgovernment.org A major frontier in pheromone research is the development of sustainable, bio-based production platforms using metabolic engineering and biocatalysis. mdpi.comresearchgate.net
Metabolic Engineering in Yeast: Yeasts, particularly oil-producing (oleaginous) species like Yarrowia lipolytica, are being engineered to produce moth pheromones. nih.govdtu.dk The process involves introducing a heterologous biosynthetic pathway into the yeast by inserting genes from insects and plants. For an acetate ester, the key steps involve:
Precursor Formation: Engineering the yeast's fatty acid metabolism to produce the correct 12-carbon acyl-CoA precursor.
Desaturation: Introducing insect desaturase enzymes to create the specific double bonds at the 2nd and 6th positions.
Reduction: Using an insect fatty acyl-CoA reductase (FAR) to convert the acyl-CoA to the corresponding alcohol.
Acetylation: Expressing an alcohol acetyltransferase (AAT) to attach the acetate group, forming the final pheromone. dtu.dk
This approach has successfully been used to produce several Type I moth pheromones, such as (Z)-11-hexadecenyl acetate and (Z)-9-tetradecenyl acetate, demonstrating the feasibility of producing complex acetates in yeast fermentation systems. dtu.dkopenaccessgovernment.orgdtu.dk
Plant-Based Production: An alternative strategy is to use plants as "green factories." Oilseed crops like Camelina sativa have been engineered to produce pheromone precursors in their seed oil. dtu.dk By expressing insect desaturases and reductases in the plant, high levels of the pheromone alcohol can accumulate. This oil can then be harvested and the alcohol can be easily extracted and converted to this compound through a simple chemical acetylation step. This method leverages the high productivity of agriculture to create a low-cost and sustainable feedstock for pheromone production. dtu.dkresearchgate.net
| Platform | Organism | Strategy | Key Advantages | Status |
|---|---|---|---|---|
| Yeast Fermentation | Yarrowia lipolytica, Saccharomyces cerevisiae | Complete de novo biosynthesis of pheromones by introducing insect/plant genes. | Contained, scalable fermentation; rapid production cycles. | Demonstrated for several C14 and C16 acetate pheromones. nih.govdtu.dk |
| Plant Molecular Farming | Camelina sativa, Nicotiana benthamiana | Production of pheromone precursors (alcohols) in seed oil, followed by simple chemical finishing. | Low-cost inputs (sunlight, CO2); highly scalable with existing agriculture. | Successfully demonstrated for producing precursors for acetate pheromones. dtu.dkresearchgate.net |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the structure of (2E,6Z)-dodeca-2,6-dienyl acetate, and what key parameters should be reported?
- Methodology : Use gas chromatography-mass spectrometry (GC/MS) with electron ionization (EI) to analyze fragmentation patterns (e.g., base peak at m/z 95 for allylic cleavage) and compare retention indices (e.g., AI: 1303, KI: 1304) against authentic standards . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry, particularly the E,Z configuration of double bonds. Report coupling constants (e.g., J values for trans/cis dienes) and chemical shifts for vinyl protons .
Q. How is this compound synthesized in laboratory settings?
- Methodology : Synthesize via esterification of the corresponding alcohol (e.g., (2E,6Z)-dodeca-2,6-dienol) with acetic anhydride in the presence of a catalyst like pyridine or sulfuric acid. Monitor reaction progress using thin-layer chromatography (TLC) and purify via fractional distillation or preparative GC. Confirm purity (>98%) using GC-FID .
Q. What are the stability considerations for storing this compound, and how can degradation be minimized?
- Methodology : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation of conjugated dienes. Avoid exposure to light and moisture. Regularly assess stability via GC-MS to detect degradation products (e.g., aldehydes or epoxides) .
Q. What natural sources contain this compound, and how is it extracted?
- Methodology : Found in insect pheromone blends and some plant essential oils. Extract using steam distillation or solvent extraction (hexane/ethyl acetate). Analyze crude extracts via GC-MS with selective ion monitoring (SIM) for targeted detection .
Advanced Research Questions
Q. How can contradictions in reported GC retention indices for this compound across studies be resolved?
- Methodology : Standardize chromatographic conditions (e.g., column type: DB-5MS; temperature program: 50°C to 250°C at 5°C/min). Use homologous series of n-alkanes for retention index calibration. Cross-validate with synthetic standards and collaborative inter-laboratory studies .
Q. What advanced techniques are used to quantify trace amounts of this compound in biological matrices?
- Methodology : Employ solid-phase microextraction (SPME) coupled with GC-MS/MS for enhanced sensitivity. Use deuterated internal standards (e.g., d₃-acetate analogs) to correct for matrix effects. Optimize multiple reaction monitoring (MRM) transitions for selective quantification .
Q. How can mechanistic studies elucidate the role of this compound in insect communication?
- Methodology : Conduct electrophysiological recordings (EAG) on antennae to assess receptor activation. Pair with molecular docking simulations to predict binding affinity to pheromone-binding proteins. Compare behavioral responses in wind tunnel assays using enantiomerically pure isomers .
Q. What challenges arise in interpreting isotopic patterns of this compound in high-resolution mass spectrometry (HRMS)?
- Methodology : Accurately calculate theoretical isotopic distributions (e.g., using m/z 182.1463 for C₁₁H₁₈O₂) and compare with observed patterns. Address overlaps from co-eluting compounds via chromatographic separation (UHPLC-HRMS) or differential ion mobility spectrometry (DMS) .
Methodological Best Practices
- Reproducibility : Document synthesis conditions (catalyst, temperature), analytical parameters (column type, ionization mode), and statistical methods (e.g., ANOVA for bioassay data) to ensure reproducibility .
- Data Contradiction Analysis : Use principal component analysis (PCA) to identify outliers in GC-MS datasets and re-example sample preparation protocols to rule out contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
